TAAR1 Activation: 4-Hydroxybenzylamine Exhibits 60-Fold Weaker Agonism Than p-Tyramine
4-Hydroxybenzylamine is a significantly weaker agonist at the human trace amine-associated receptor 1 (TAAR1) compared to the primary endogenous ligand, p-tyramine. The EC50 for 4-hydroxybenzylamine-mediated cAMP accumulation in HEK293 cells expressing human TAAR1 is 1.60 µM [1]. In contrast, p-tyramine activates the same receptor with an EC50 of 76 nM under comparable assay conditions in CHO-K1 cells [2]. This represents an approximate 21-fold difference in potency. Even when compared to a less sensitive p-tyramine assay (EC50 = 990 nM) in HEK293 cells, 4-hydroxybenzylamine is still 1.6-fold less potent [2]. This confirms that the simple structural variation of the amine's position relative to the aromatic ring and hydroxyl group drastically reduces TAAR1 activation potency.
| Evidence Dimension | Human TAAR1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 1.60 µM (1600 nM) |
| Comparator Or Baseline | p-Tyramine: 76 nM (CHO-K1) and 990 nM (HEK293) |
| Quantified Difference | 21-fold weaker vs. 76 nM p-Tyramine; 1.6-fold weaker vs. 990 nM p-Tyramine |
| Conditions | cAMP accumulation (BRET assay) in HEK293 cells for target; cAMP accumulation (HTRF assay) in CHO-K1 and HEK293 cells for comparator |
Why This Matters
This stark potency difference makes 4-hydroxybenzylamine a crucial control or probe for understanding structural determinants of TAAR1 activation and differentiating full vs. partial agonist effects.
- [1] BindingDB. Entry BDBM50227826: 4-Hydroxybenzylamine. Agonist activity at human TAAR1. Accessed April 2026. View Source
- [2] BindingDB. Entry BDBM29135: p-Tyramine. Agonist activity at human TAAR1. Accessed April 2026. View Source
